molecular formula C12H17ClOS B14265730 Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- CAS No. 145817-08-9

Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-

Cat. No.: B14265730
CAS No.: 145817-08-9
M. Wt: 244.78 g/mol
InChI Key: GIIKBEPCKGKIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- is an organic compound that features a benzene ring substituted with a butylsulfinylmethyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a butyl group followed by the chloromethylation of the benzene ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation and chloromethylation processes. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- involves its interaction with various molecular targets. The butylsulfinyl group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular functions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

145817-08-9

Molecular Formula

C12H17ClOS

Molecular Weight

244.78 g/mol

IUPAC Name

1-(butylsulfinylmethyl)-4-(chloromethyl)benzene

InChI

InChI=1S/C12H17ClOS/c1-2-3-8-15(14)10-12-6-4-11(9-13)5-7-12/h4-7H,2-3,8-10H2,1H3

InChI Key

GIIKBEPCKGKIRT-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CC1=CC=C(C=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.